

# Application Notes and Protocols for DNA Gyrase Supercoiling Inhibition Assay

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## Compound of Interest

Compound Name: Chloroxoquinoline

Cat. No.: B073993

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## Introduction

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[1][2] This enzyme is a well-established and validated target for antibacterial drug discovery due to its absence in higher eukaryotes.[3] The DNA gyrase supercoiling inhibition assay is a fundamental in vitro method used to identify and characterize potential inhibitors of this enzyme. The assay's principle lies in the conversion of a relaxed circular DNA substrate into a supercoiled form by DNA gyrase in the presence of ATP.[4] The inhibition of this supercoiling activity by a test compound can be visualized and quantified by agarose gel electrophoresis, as the supercoiled and relaxed DNA forms migrate at different rates.

## Principle of the Assay

The DNA gyrase supercoiling assay is based on the unique ability of DNA gyrase to introduce negative supercoils into a relaxed circular plasmid DNA in an ATP-dependent manner. The enzymatic reaction results in a more compact, supercoiled DNA structure that migrates faster through an agarose gel compared to its relaxed counterpart. When a potential inhibitor is present, the activity of DNA gyrase is impeded, leading to a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA. The extent of inhibition can be quantified by measuring the intensity of the DNA bands on the gel.

## Materials and Reagents

Reagent	Company	Catalog No.	Storage
Purified E. coli DNA Gyrase	Inspiralis	EGY-001	-80°C
Relaxed pBR322 DNA	Inspiralis	R-pBR322-001	-20°C
5X Assay Buffer	Inspiralis	ASB-001	-20°C
10X Dilution Buffer	Inspiralis	DIL-001	-20°C
ATP, 100 mM solution	Thermo Fisher Scientific	R0441	-20°C
Chloroform:Isoamyl Alcohol (24:1)	Sigma-Aldrich	C0549	Room Temperature
6X DNA Loading Dye	New England Biolabs	B7024S	4°C
Agarose, Molecular Biology Grade	Bio-Rad	1613101	Room Temperature
Tris-acetate-EDTA (TAE) Buffer (50X)	Bio-Rad	1610743	Room Temperature
Ethidium Bromide (10 mg/mL)	Bio-Rad	1610433	Room Temperature
Nuclease-free water	Thermo Fisher Scientific	AM9937	Room Temperature

## Experimental Protocols

### Preparation of Reagents

- 1X Assay Buffer: Prepare the required volume of 1X Assay Buffer by diluting the 5X stock with nuclease-free water. The final concentrations of the components in the 1X buffer are: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl<sub>2</sub>, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL albumin.

- **Relaxed pBR322 DNA:** If not purchased pre-relaxed, supercoiled pBR322 plasmid DNA can be relaxed by treatment with a type I topoisomerase, such as calf thymus topoisomerase I. The reaction typically involves incubating the supercoiled plasmid with the topoisomerase in a suitable buffer, followed by inactivation of the topoisomerase and purification of the relaxed DNA.
- **Test Compounds:** Dissolve test compounds in a suitable solvent, such as DMSO, to prepare stock solutions. Further dilutions should be made in the same solvent.

## DNA Gyrase Supercoiling Inhibition Assay Protocol

- **Reaction Setup:**
  - On ice, prepare a master mix for the number of reactions to be performed. For each 30  $\mu$ L reaction, combine the following reagents:
    - 6  $\mu$ L of 5X Assay Buffer
    - 0.5  $\mu$ L of relaxed pBR322 DNA (typically at a concentration of 1  $\mu$ g/ $\mu$ L)
    - 20.5  $\mu$ L of nuclease-free water
  - Aliquot 27  $\mu$ L of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.
  - Add 1  $\mu$ L of the test compound at various concentrations (or solvent control) to the respective tubes.
  - Add 2  $\mu$ L of diluted DNA gyrase enzyme (the optimal amount of enzyme required to achieve complete supercoiling should be predetermined by titration). A typical final concentration is 5 nM.
  - For a negative control (no enzyme), add 2  $\mu$ L of dilution buffer instead of the enzyme.
  - For a positive control (no inhibitor), add 1  $\mu$ L of the solvent used for the test compounds.
- **Incubation:**
  - Mix the reactions gently by pipetting.

- Incubate the reactions at 37°C for 30-60 minutes.
- Reaction Termination:
  - Stop the reaction by adding 30  $\mu$ L of chloroform:isoamyl alcohol (24:1) and 3  $\mu$ L of 10% SDS.
  - Vortex briefly and centrifuge at high speed for 2 minutes to separate the aqueous and organic phases.
- Agarose Gel Electrophoresis:
  - Prepare a 1% agarose gel in 1X TAE buffer.
  - Add 6X DNA loading dye to 20  $\mu$ L of the aqueous (upper) phase from each reaction tube.
  - Load the samples onto the agarose gel.
  - Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
  - Stain the gel with ethidium bromide (0.5  $\mu$ g/mL in 1X TAE buffer) for 15-30 minutes.
  - Destain the gel in water for 15-30 minutes.
  - Visualize the DNA bands under UV light and capture an image using a gel documentation system.

## Data Presentation and Analysis

The amounts of supercoiled and relaxed DNA are quantified by measuring the intensity of the corresponding bands on the agarose gel using densitometry software (e.g., ImageJ).

Table 1: Quantification of DNA Gyrase Inhibition

Compound Concentration (μM)	Intensity of Relaxed Band	Intensity of Supercoiled Band	% Supercoiling	% Inhibition
0 (No Enzyme)				
0 (Enzyme + Solvent)				
X				
Y				
Z				

Calculation of Percentage Inhibition:

The percentage of supercoiling is calculated as:

$\% \text{ Supercoiling} = (\text{Intensity of Supercoiled Band} / (\text{Intensity of Relaxed Band} + \text{Intensity of Supercoiled Band})) * 100$

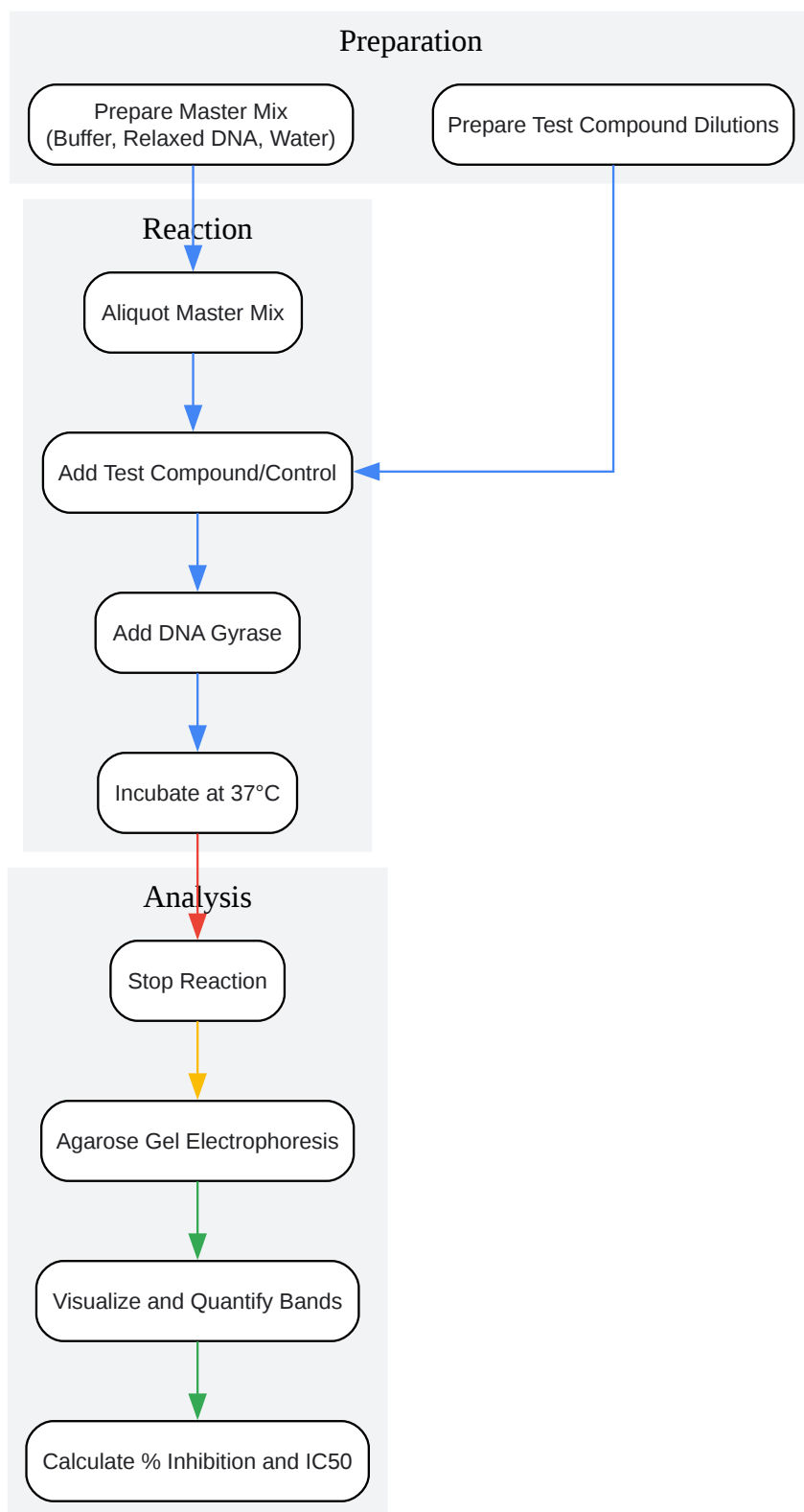
The percentage of inhibition is then calculated relative to the positive control (enzyme + solvent):

$\% \text{ Inhibition} = 100 - ((\% \text{ Supercoiling in presence of inhibitor} / \% \text{ Supercoiling in absence of inhibitor}) * 100)$

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited. To determine the IC50 value, the percentage of inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression analysis software (e.g., GraphPad Prism, Origin).

## Mandatory Visualizations



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Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Caption: Mechanism of DNA gyrase supercoiling and its inhibition.

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